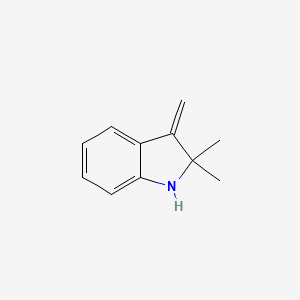
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a methylidene group at the 3-position and two methyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Mori–Ban–Hegedus indole synthesis is a notable method where the base used is changed from potassium carbonate to silver carbonate to prevent isomerization . This reaction can be performed at ambient temperature, making it efficient and practical.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product without significant by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions vary but often include more functionalized indole derivatives, which can be further utilized in various applications.
Scientific Research Applications
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are explored for potential therapeutic uses due to their interaction with various biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to inhibition or activation of specific enzymes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2,3-Dimethylindole: Similar in structure but lacks the methylidene group at the 3-position.
2,2-Dimethylindene, 2,3-dihydro-: Another related compound with a different ring system.
Uniqueness: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
66346-72-3 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidene-1H-indole |
InChI |
InChI=1S/C11H13N/c1-8-9-6-4-5-7-10(9)12-11(8,2)3/h4-7,12H,1H2,2-3H3 |
InChI Key |
JNFRSRWSMNQLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C2=CC=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















